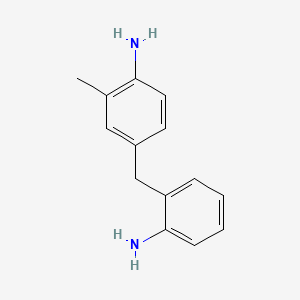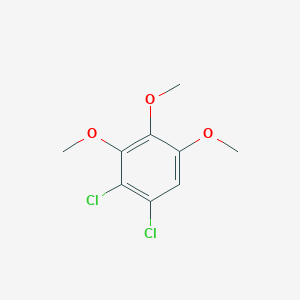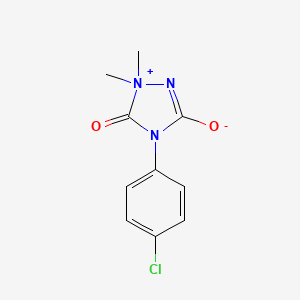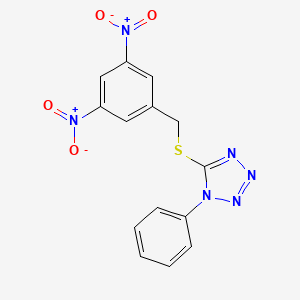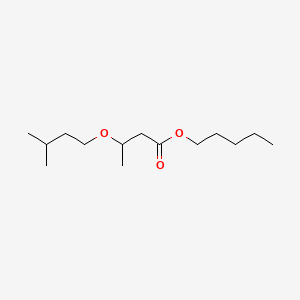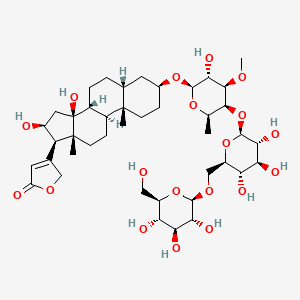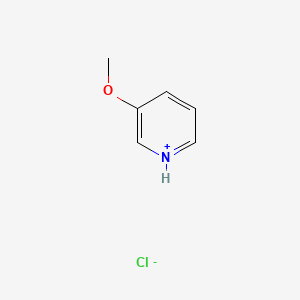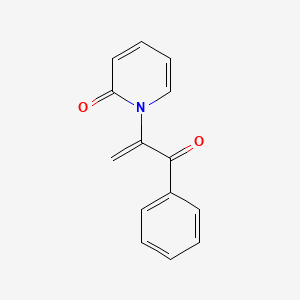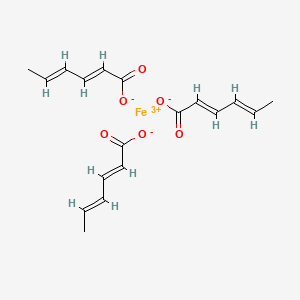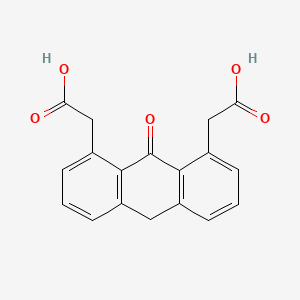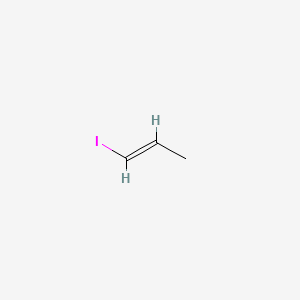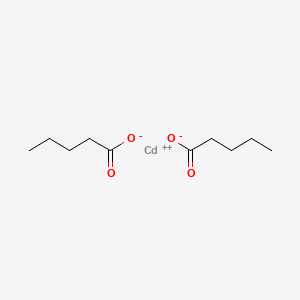
Cadmium divalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium divalerate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with valeric acid. The reaction typically involves heating the cadmium compound with an excess of valeric acid to ensure complete reaction. The general reaction is as follows: [ \text{CdO} + 2 \text{C}_5\text{H}_9\text{COOH} \rightarrow \text{Cd(C}_5\text{H}_9\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the product through recrystallization or other separation techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium divalerate can undergo various chemical reactions, including:
Oxidation: Cadmium in this compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under certain conditions to yield cadmium metal.
Substitution: Valerate anions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metals like zinc.
Substitution: Halide salts or other anionic compounds in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Cadmium metal (Cd)
Substitution: Various cadmium salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Cadmium divalerate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds.
Biology: Studied for its effects on biological systems, particularly in understanding cadmium toxicity.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of cadmium-based materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of cadmium divalerate involves its interaction with biological molecules, leading to various biochemical effects. Cadmium ions can bind to proteins and enzymes, disrupting their function. This binding can lead to oxidative stress, interference with cellular signaling pathways, and induction of apoptosis. The primary molecular targets include metallothioneins, which sequester cadmium ions, and various enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
- Cadmium acetate (Cd(C2H3O2)2)
- Cadmium chloride (CdCl2)
- Cadmium sulfate (CdSO4)
Comparison: Cadmium divalerate is unique due to its valerate anions, which impart specific chemical properties and reactivity. Compared to cadmium acetate, chloride, and sulfate, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
56982-42-4 |
|---|---|
Fórmula molecular |
C10H18CdO4 |
Peso molecular |
314.66 g/mol |
Nombre IUPAC |
cadmium(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Cd/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
Clave InChI |
NBOUNNCSMFFVLV-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


